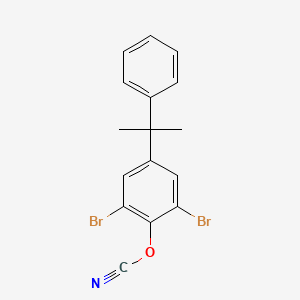![molecular formula C21H22N2 B12554272 2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-propylpyrimidine CAS No. 175859-31-1](/img/structure/B12554272.png)
2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-propylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-5-propylpyrimidine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl moiety substituted with an ethyl group at the 4’ position and a pyrimidine ring substituted with a propyl group at the 5 position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-5-propylpyrimidine typically involves the following steps:
Formation of the Biphenyl Moiety: The biphenyl moiety can be synthesized through a Suzuki coupling reaction between 4-bromoethylbenzene and phenylboronic acid in the presence of a palladium catalyst.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction involving ethyl acetoacetate, urea, and an aldehyde.
Coupling of Biphenyl and Pyrimidine: The final step involves coupling the biphenyl moiety with the pyrimidine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-5-propylpyrimidine may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-5-propylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.
Substitution: Halogens, nucleophiles, and appropriate solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-5-propylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-5-propylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Ethylbiphenyl: A biphenyl derivative with an ethyl group at the 4 position.
5-Propylpyrimidine: A pyrimidine derivative with a propyl group at the 5 position.
Uniqueness
2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-5-propylpyrimidine is unique due to the combination of the biphenyl and pyrimidine moieties, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
175859-31-1 |
|---|---|
Molecular Formula |
C21H22N2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-[4-(4-ethylphenyl)phenyl]-5-propylpyrimidine |
InChI |
InChI=1S/C21H22N2/c1-3-5-17-14-22-21(23-15-17)20-12-10-19(11-13-20)18-8-6-16(4-2)7-9-18/h6-15H,3-5H2,1-2H3 |
InChI Key |
POTFMRRDESDWOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN=C(N=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



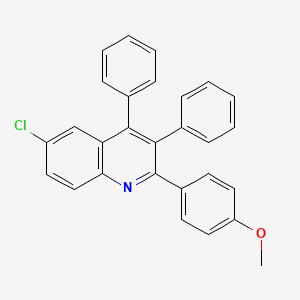


![2-Methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione](/img/structure/B12554233.png)
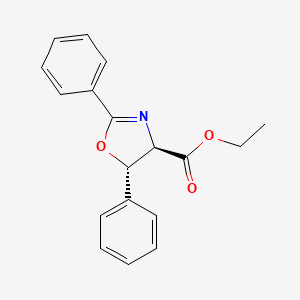
![N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B12554240.png)
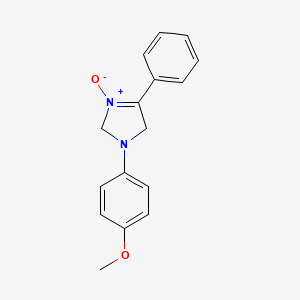
![2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethan-1-ol](/img/structure/B12554249.png)
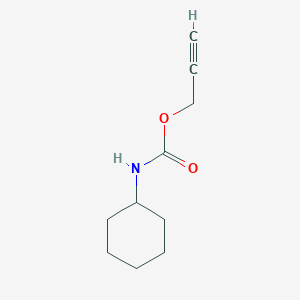
![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B12554258.png)
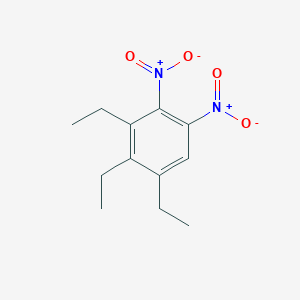
![2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol](/img/structure/B12554278.png)
